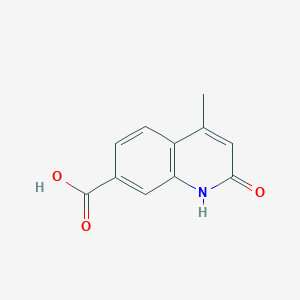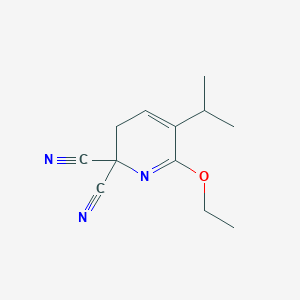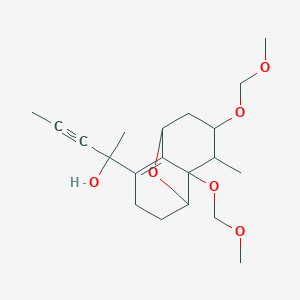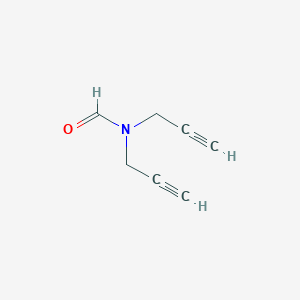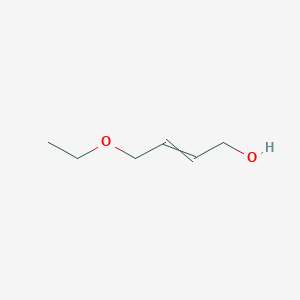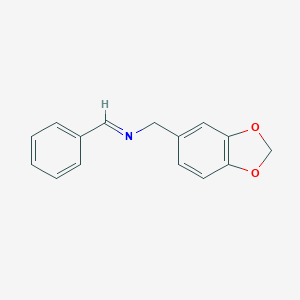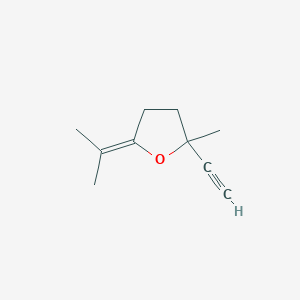
双苏卡伯林
描述
E101,也称为核黄素 或维生素B2,是一种水溶性维生素,对人体健康至关重要。它在能量代谢、细胞呼吸以及维持正常的生长发育中起着至关重要的作用。 核黄素天然存在于各种食物中,包括鸡蛋、绿色蔬菜、牛奶、肉类、蘑菇和杏仁 .
科学研究应用
核黄素在科学研究中具有广泛的应用:
化学: 用作合成各种黄素衍生物的前体。
生物学: 对研究细胞呼吸和能量代谢至关重要。
医学: 用于治疗核黄素缺乏症,并作为预防偏头痛的补充剂。
工业: 用作食品着色剂,并用于强化食品
作用机制
核黄素通过作为辅酶黄素单核苷酸 (FMN) 和黄素腺嘌呤二核苷酸 (FAD) 的前体发挥作用。这些辅酶参与细胞内的氧化还原反应,在电子传递链和能量产生中起着至关重要的作用。 核黄素与核黄素激酶和核黄素合酶等酶结合,促进核黄素转化为其活性辅酶形式 .
生化分析
Biochemical Properties
Bisucaberin interacts with various biomolecules in its role as a siderophore. It binds to Fe (III), forming a complex that is optimally pre-configured for Fe (III) binding . This interaction involves two endo-hydroxamic acid ligands flanked by one amine group and one carboxylic acid group .
Cellular Effects
Bisucaberin plays a crucial role in cellular processes, particularly in iron acquisition. It influences cell function by enabling cells to acquire insoluble Fe (III) from their environment . This can impact various cellular pathways, including those involved in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, Bisucaberin exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves binding to Fe (III), forming a complex that facilitates iron acquisition . This interaction involves the formation of a complex with Fe (III) at neutral pH .
Metabolic Pathways
Bisucaberin is involved in metabolic pathways related to iron acquisition. It interacts with Fe (III), forming a complex that is involved in the process of iron uptake
Transport and Distribution
Bisucaberin is transported and distributed within cells and tissues as part of its role in iron acquisition
准备方法
合成路线和反应条件
核黄素可以通过化学方法合成,但现代工业生产主要依赖发酵方法。 化学合成涉及3,4-二甲基苯胺与核糖的缩合,然后进行环化和氧化步骤形成核黄素 .
工业生产方法
核黄素的工业生产采用发酵技术。利用基因工程改造的细菌和真菌菌株以大量生产核黄素。 这些微生物在受控环境中培养,在那里它们通过一系列酶促反应将单糖转化为核黄素 .
化学反应分析
反应类型
核黄素会发生各种化学反应,包括:
氧化: 核黄素可以氧化成发光色素和发光黄素。
还原: 它可以还原成二氢核黄素。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
发光色素: 和通过氧化形成。
二氢核黄素: 通过还原形成。
黄素单核苷酸 (FMN): 和黄素腺嘌呤二核苷酸 (FAD) 通过取代形成.
相似化合物的比较
核黄素由于其独特的化学结构和功能,在 B 族维生素中独树一帜。类似的化合物包括:
烟酸 (维生素 B3): 参与氧化还原反应,但结构和具体功能不同。
吡哆醇 (维生素 B6): 参与氨基酸代谢和神经递质合成。
硫胺素 (维生素 B1): 对碳水化合物代谢和神经功能至关重要.
属性
IUPAC Name |
1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADQMQBQBOJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150242 | |
| Record name | Bisucaberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112972-60-8 | |
| Record name | Bisucaberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisucaberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISUCABERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





